![molecular formula C22H17NO5 B2751602 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2097914-01-5](/img/structure/B2751602.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17NO5 and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Crystallographic Studies
4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a related compound, has been studied for its crystallographic properties. This research focused on the molecule's crystallization and the conformation about the C-N bond, providing insight into the structural aspects of similar compounds (Reis et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of certain coumarin derivatives containing thiazolidin-4-one ring, closely related to the compound of interest, have been examined. These studies offer valuable insights into the synthetic routes and potential biological properties of similar compounds (Ramaganesh et al., 2010).
Novel Synthesis Methods
Research has been conducted on efficient synthesis methods for chromene derivatives, which include compounds structurally related to the one . These methods focus on achieving high yields and developing environmentally friendly synthesis processes (Khalilzadeh et al., 2011).
Catalyst-Free Synthesis Approaches
Studies on catalyst-free synthesis of chromene derivatives have been explored. This research is significant for understanding the synthesis of similar compounds in an environmentally sustainable manner (He et al., 2012).
Antioxidant and Antibacterial Properties
Investigations into chromene-3-carboxamide derivatives have demonstrated potential antioxidant and antibacterial properties. Such studies are crucial for assessing the potential therapeutic applications of related compounds (Subbareddy & Sumathi, 2017).
Chemosensory Applications
Research into coumarin-based fluorophores has revealed their potential as chemosensors for detecting specific ions and molecules, demonstrating the versatility of coumarin derivatives in sensor technologies (Meng et al., 2018).
Mecanismo De Acción
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The related resveratrol analogue induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide may interact with its targets to cause cell cycle arrest, leading to changes in cell proliferation.
Biochemical Pathways
The compound may affect the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest . This pathway is crucial for controlling cell proliferation and preventing the formation of cancer. The compound’s effect on this pathway could lead to downstream effects on cell growth and division.
Result of Action
The compound’s action may result in the arrest of the cell cycle, specifically at the G2/M phase . This could lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18(14-7-9-15(10-8-14)19-6-3-11-27-19)13-23-21(25)17-12-16-4-1-2-5-20(16)28-22(17)26/h1-12,18,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZJKJGUYBLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
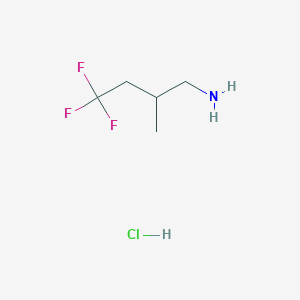
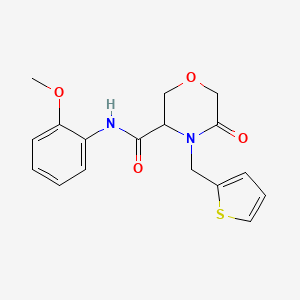
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
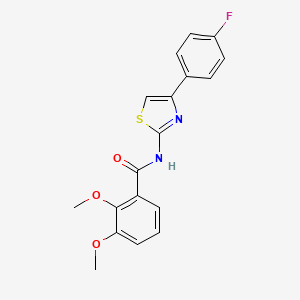
![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)
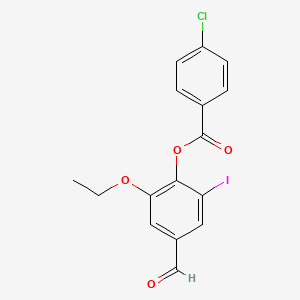
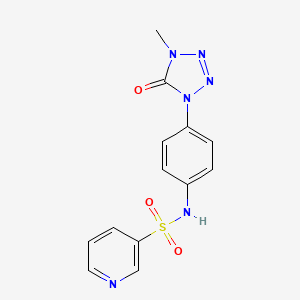
![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)
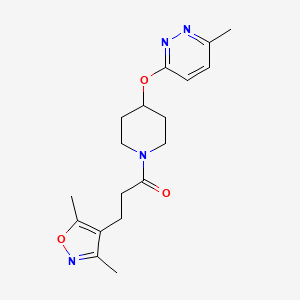

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)


